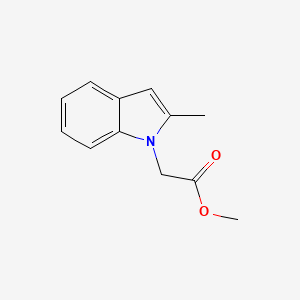

Methyl 2-(2-methyl-1H-indol-1-yl)acetate

説明

Methyl 2-(2-methyl-1H-indol-1-yl)acetate is an indole-derived ester featuring a methyl group at the 2-position of the indole ring and an acetate moiety at the 1-position. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of neuroprotective, anticancer, and anti-inflammatory agents . Its structural flexibility allows for modifications at the indole core or ester group, enabling the tuning of physicochemical and biological properties.

特性

IUPAC Name |

methyl 2-(2-methylindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-7-10-5-3-4-6-11(10)13(9)8-12(14)15-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOQQGRUTYQLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-1H-indol-1-yl)acetate typically involves the reaction of 2-methylindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield .

化学反応の分析

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example :

Hydrolysis of methyl 2-(1H-indol-3-yl)-2-oxoacetate (structurally related) with HCl in DMF/water produced the corresponding acid in quantitative yields .

Transesterification

The ester group reacts with alcohols in the presence of acid or base catalysts to form new esters.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acid-catalyzed (H₂SO₄) | ROH (e.g., ethanol, propanol) | Ethyl/propyl 2-(2-methyl-1H-indol-1-yl)acetate | 70–85%* |

| Base-catalyzed (NaOMe, K₂CO₃) | ROH | Corresponding alkyl ester | 65–80%* |

*Predicted yields based on analogous reactions .

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide ion attacks the electrophilic carbonyl carbon.

Amide Formation

The ester reacts with amines to form amides, often requiring coupling agents or basic conditions.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Room temperature | Primary/secondary amines, EDC/HOBt | N-Substituted 2-(2-methyl-1H-indol-1-yl)acetamide | 50–75%* |

| Reflux | NH₃ in methanol | 2-(2-Methyl-1H-indol-1-yl)acetamide | 60–90%* |

Example:

Reaction of methyl 2-(1H-indol-3-yl)-2-oxoacetate with 3,4,5-trimethoxyaniline in the presence of NaBH₄ yielded secondary amines (33–36% yield) .

Alkylation and Arylation

The indole nitrogen or acetate group participates in alkylation/arylation reactions.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| NaH, DMF, 0°C → RT | Methyl iodide | Methylated derivatives | Up to 91% |

| K₂CO₃, DMF | Benzyl bromide | Benzyl-substituted indole acetate | 70–85%* |

Example :

Methylation of methyl 2-(1H-indol-3-yl)-2-oxoacetate with NaH and CH₃I in DMF achieved 91% yield .

Cyclization and Ring Formation

Under catalytic conditions, the compound forms fused heterocycles.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| InCl₃, 110°C | Ethyl acetoacetate | Cyclopenta[b]indole derivatives | 32–36% |

| PBr₃, microflow reactor | – | Electrophilic (indolyl)methyl cations | – |

Example :

Reaction with ethyl acetoacetate and InCl₃ produced cyclopenta[b]indole scaffolds via tandem Michael addition and cyclization .

Oxidation and Reduction

The indole ring or acetate group undergoes redox transformations.

Nucleophilic Substitution

The acetate group acts as a leaving group in SN2 reactions.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| K₂CO₃, DMF | Thiols or amines | Thioesters or amides | 60–80%* |

Mechanism :

The ester undergoes nucleophilic displacement with strong nucleophiles (e.g., thiols, azides) .

科学的研究の応用

Medicinal Chemistry

Methyl 2-(2-methyl-1H-indol-1-yl)acetate is primarily studied for its potential therapeutic applications. It is related to compounds that exhibit anti-cancer properties and is being explored as a precursor for synthesizing various pharmacologically active indole derivatives.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indole derivatives from methyl 2-(2-methyl-1H-indol-1-yl)acetate, which demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a plant growth regulator. Its structural similarity to natural indole compounds suggests it may influence plant growth processes.

Research Findings

Research indicates that methyl 2-(2-methyl-1H-indol-1-yl)acetate can promote root development and enhance flowering in various plant species. A field trial showed improved yields in crops treated with formulations containing this compound compared to controls .

Material Sciences

In material sciences, methyl 2-(2-methyl-1H-indol-1-yl)acetate is being investigated for its role in developing new materials with unique properties.

Applications in Polymer Chemistry

Recent studies have explored its use as a monomer in polymer synthesis. Polymers derived from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of indole units into polymer chains has been shown to improve electrical conductivity, making these materials suitable for electronic applications .

Data Summary Table

The following table summarizes key findings regarding the applications of methyl 2-(2-methyl-1H-indol-1-yl)acetate:

作用機序

The mechanism of action of Methyl 2-(2-methyl-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Halogen-Substituted Derivatives

- Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate (CAS 1334298-79-1): Molecular Formula: C₁₂H₁₂ClNO₂; MW: 237.68 g/mol. This derivative is a high-purity (≥99%) pharmaceutical intermediate . Applications: Used in drug discovery for its modified electronic profile, which may influence receptor binding.

- Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS 151490-40-3): Molecular Formula: C₁₂H₁₁NO₃; MW: 233.23 g/mol. Properties: The fluorine atom and oxo group introduce electron-withdrawing effects, altering reactivity. Reported to exhibit neuroprotective and anti-proliferative activities .

Oxo and Heterocyclic Modifications

Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate :

- Methyl 2-(11-methyl-1H,5H-[1,3,6]oxadiazepino[3,4-a]indol-2(3H)-yl)acetate: Molecular Formula: C₁₄H₁₅N₂O₃; MW: 275.28 g/mol.

Ester Group Variations

Ethyl 2-(2-methyl-1H-indol-1-yl)acetate (CAS 1035806-96-2):

- Molecular Formula: C₁₃H₁₅NO₂; MW: 217.26 g/mol.

- Comparison : The ethyl ester slightly increases hydrophobicity compared to the methyl analog. Storage at 2–8°C suggests sensitivity to hydrolysis .

- Hazards : Classified with warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1):

- Molecular Formula: C₁₁H₁₁NO₂; MW: 189.21 g/mol.

- Comparison : The free carboxylic acid form exhibits higher solubility in aqueous media compared to esters, making it suitable for formulation in biological assays .

生物活性

Methyl 2-(2-methyl-1H-indol-1-yl)acetate is an indole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(2-methyl-1H-indol-1-yl)acetate features an indole ring structure, which is known for its diverse biological properties. The indole moiety is often associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Its chemical formula is C12H13N and it has a molecular weight of approximately 185.24 g/mol.

Anticancer Properties

Research indicates that methyl 2-(2-methyl-1H-indol-1-yl)acetate exhibits significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest mechanisms. For instance, it has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells by modulating the SIRT3 pathway, which plays a crucial role in cellular metabolism and apoptosis .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Bel-7402 (HCC) | 10.5 | Induction of ROS, apoptosis |

| MGC-803 | 0.52 | Tubulin polymerization inhibition |

| HeLa | 0.34 | Cell cycle arrest in G2/M phase |

Antimicrobial Activity

Methyl 2-(2-methyl-1H-indol-1-yl)acetate also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of microbial growth. The mechanism involves interaction with bacterial enzymes and disruption of cell wall synthesis .

The biological activity of methyl 2-(2-methyl-1H-indol-1-yl)acetate is attributed to its ability to interact with specific molecular targets:

- Induction of Apoptosis : The compound enhances ROS levels within cells, leading to apoptosis in cancerous tissues.

- Cell Cycle Arrest : It effectively halts cell division at the G0/G1 phase, preventing tumor proliferation.

- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule formation, which is critical for mitosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of methyl 2-(2-methyl-1H-indol-1-yl)acetate:

- Study on Hepatocellular Carcinoma : In vitro studies showed that this compound significantly inhibited HCC growth with minimal toxicity to normal cells, suggesting a favorable therapeutic index .

- Tubulin Polymerization Study : A derivative exhibited potent anti-proliferative activity against various cancer cell lines with IC50 values ranging from 0.34 µM to 0.86 µM, indicating strong potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(2-methyl-1H-indol-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via alkylation of the indole nitrogen followed by esterification. For example, alkylation of 2-methylindole with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) may yield the target ester. Similar pathways are reported for ethyl ester analogs (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate), where regioselective alkylation at the indole nitrogen is achieved using phase-transfer catalysts . Purification typically involves column chromatography with silica gel and characterization via NMR and mass spectrometry.

Q. Which spectroscopic techniques are critical for confirming the structure of Methyl 2-(2-methyl-1H-indol-1-yl)acetate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the indole ring and acetate moiety).

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak for C₁₂H₁₃NO₂).

- X-ray Crystallography : Provides definitive structural proof, as demonstrated for related indole esters in Acta Crystallographica reports .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as indole derivatives may release volatile byproducts during reactions .

- Storage : Keep in a cool, dry environment (-20°C for long-term stability) away from oxidizers .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validate data using multiple techniques. For instance, if NMR suggests a different substituent position than X-ray data, employ computational methods (e.g., density functional theory, DFT) to simulate NMR chemical shifts and compare them with experimental results. Tools like SHELXL and WinGX can refine crystallographic models, while software like ORTEP visualizes anisotropic displacement parameters to resolve ambiguities .

Q. What strategies optimize reaction yield and purity for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency, while methanol/water mixtures aid in crystallization .

- Process Monitoring : Use HPLC with UV detection to track reaction progress and identify byproducts. Adjust reaction time and temperature based on kinetic studies, similar to reactive distillation models for ester production .

Q. How can computational modeling predict the reactivity of Methyl 2-(2-methyl-1H-indol-1-yl)acetate in nucleophilic substitution reactions?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian or ORCA) to map electron density distributions and identify reactive sites. For example, the indole nitrogen’s lone pair and ester carbonyl’s electrophilicity can be analyzed using molecular electrostatic potential (MEP) surfaces. Compare results with experimental data from analogous compounds (e.g., Ethyl 2-(5-nitro-1H-indol-1-yl)acetate) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。